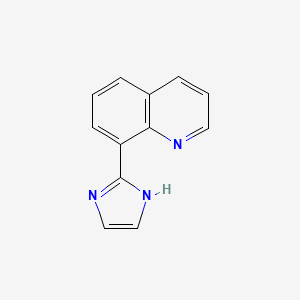

8-(1H-imidazol-2-yl)quinoline

Description

Genesis and Evolution of Imidazoquinoline Systems in Heterocyclic Chemistry

The study of imidazoquinolines is a significant sub-domain of heterocyclic chemistry. The development of synthetic methodologies to construct these fused systems has been a continuous area of research. cu.edu.egresearchgate.net Early approaches often mirrored those used for purine (B94841) synthesis, such as the Traube reaction, which involves the annulation of diaminoquinolines. nih.gov Over time, more sophisticated methods have been developed, including domino reactions and transition metal-catalyzed cross-coupling reactions, allowing for greater control over substitution patterns and functionalization. cu.edu.egmdpi.com These advancements have expanded the accessible chemical space of imidazoquinolines, enabling the synthesis of a vast library of derivatives.

Rationalization for Targeted Research on the 8-(1H-Imidazol-2-yl)quinoline Framework

The specific focus on the this compound scaffold stems from its distinct structural features. The linkage at the 8-position of the quinoline (B57606) ring and the 2-position of the imidazole (B134444) ring creates a specific spatial arrangement of the heterocyclic nuclei. This particular geometry is of interest for its potential to act as a scaffold for the design of molecules with specific three-dimensional structures. Researchers are particularly interested in how modifications to both the quinoline and imidazole rings of this framework can influence its chemical and physical properties. For instance, the introduction of substituents on the quinoline ring or the imidazole nitrogen can significantly alter the molecule's electronic distribution and steric profile. acs.org

Conceptual Frameworks and Theoretical Underpinnings Guiding Research Directions

Research into this compound and its analogs is often guided by computational and theoretical chemistry. plos.orgresearchgate.net Density functional theory (DFT) calculations are employed to predict molecular geometries, electronic properties, and reactivity. researchgate.net These theoretical studies help in understanding the structure-property relationships within this class of compounds. For example, computational models can predict how different substituents will affect the molecule's ability to interact with other chemical species or absorb and emit light. researchgate.netplos.org This theoretical guidance allows for a more rational design of new derivatives with desired characteristics.

Interdisciplinary Relevance in Contemporary Chemical Science

The imidazoquinoline scaffold, including the this compound framework, has found applications beyond traditional organic chemistry, extending into materials science and catalysis. researchgate.netunist.ac.kr Their unique electronic and photophysical properties make them candidates for the development of novel fluorescent materials and sensors. researchgate.netresearchgate.net The nitrogen atoms in the heterocyclic rings can also act as ligands, coordinating with metal ions to form complexes that may have catalytic activity. researchgate.net This interdisciplinary nature highlights the versatility of the imidazoquinoline core structure in modern chemical research.

Detailed Research Findings

The synthesis of imidazoquinoline derivatives is a well-explored area, with various established methods. One common approach involves the condensation of a suitably substituted quinoline derivative with an imidazole precursor. For example, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized by reacting 2-chloro-quinoline-3-carbaldehydes with o-phenylenediamines. nih.gov Another strategy involves the construction of the imidazole ring onto a pre-existing quinoline core. This can be achieved through reactions of aminoquinolines with appropriate reagents. cu.edu.egresearchgate.net

The structural and photophysical properties of these compounds have also been the subject of detailed investigation. For instance, the introduction of different substituents can significantly impact the fluorescence quantum yield and emission wavelength of imidazo[5,1-a]isoquinoline (B3349720) derivatives. researchgate.net X-ray crystallography has been instrumental in determining the precise three-dimensional structures of these molecules, revealing details about bond lengths, bond angles, and intermolecular interactions. acs.org

Below are interactive data tables summarizing key findings from the literature.

Table 1: Synthesis of Imidazoquinoline Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Aromatic o-diamines | Imidazol-2-yl-1H-quinolin-2-one derivatives | 70% aqueous acetic acid | researchgate.net |

| Acetanilide derivatives | N,N-dimethylformamide, phosphorus oxychloride | 2-Chloro-quinoline-3-carbaldehyde derivatives | Vilsmeier-Haack-Arnold reaction | nih.gov |

| 2-Chloro-quinoline-3-carbaldehyde derivatives | o-Phenylenediamine derivatives | 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | Methanol (B129727) | nih.gov |

| 8-Bromo-6-methylquinoline-2-carbaldehyde | N1-methylbenzene-1,2-diamine | 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Nitrobenzene, 120 °C | mdpi.com |

| 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 2-Methoxyphenylboronic acid | 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Pd(dppf)Cl2-catalyzed Suzuki reaction | mdpi.com |

Table 2: Physical and Chemical Properties of Selected Imidazoquinoline Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Reference |

| 8-((1H-Benzo[d]imidazol-2-yl)methoxy)quinoline | C17H13N3O | 275.30 | Not specified | InChIKey: ZDSIGETWGZSWBK-UHFFFAOYSA-N | sigmaaldrich.com |

| 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Not specified | Not specified | 194-195 | Rf = 0.50 (CH2Cl2:ethyl acetate (B1210297) = 8:1) on silica (B1680970) | mdpi.com |

| 3-(4-Cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | Not specified | Not specified | Not specified | Fluorescence quantum yield: 48% at 446 nm | researchgate.net |

| 1-Phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | Not specified | Not specified | Not specified | Fluorescence quantum yield: 33% at 431 nm | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

8-(1H-imidazol-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILHDXZNJPWBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=NC=CN3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the 8 1h Imidazol 2 Yl Quinoline Core

Retrosynthetic Disconnection and Pathway Design for the Target Compound

Retrosynthetic analysis of 8-(1H-imidazol-2-yl)quinoline reveals several logical disconnection points, suggesting various forward synthetic pathways. The primary disconnections are typically made at the bonds forming the imidazole (B134444) ring, as this is often the final heterocycle constructed onto a pre-existing quinoline (B57606) framework.

A common disconnection is across the two C-N bonds of the imidazole ring. This leads to two key precursors: an 8-aminoquinoline (B160924) derivative and a two-carbon unit that can cyclize to form the imidazole. A highly practical approach involves the disconnection to quinoline-8-diamine and a suitable carboxylic acid or its equivalent.

Alternatively, disconnection can be envisioned between the quinoline C8 position and the imidazole C2 position. This suggests a coupling strategy between a quinoline-8-yl precursor (e.g., 8-haloquinoline or 8-aminoquinoline) and a pre-formed 2-substituted imidazole, although this is a less common approach for the parent compound. The most prevalent strategy involves building the imidazole ring onto the quinoline scaffold. This typically starts with functionalizing the 8-position of the quinoline, most commonly with an amino group, which then serves as a handle for the subsequent imidazole ring formation.

Direct Annulation and Cyclocondensation Approaches to the Imidazoquinoline Nucleus

Direct annulation and cyclocondensation reactions are foundational methods for constructing the imidazoquinoline core. These methods typically involve the reaction of a bifunctional quinoline precursor with a reagent that provides the remaining atoms needed for the imidazole ring.

A widely used method is the Phillips condensation, which involves the reaction of quinoline-8-diamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under heating, often in the presence of an acid catalyst like polyphosphoric acid (PPA) or in a high-boiling solvent. For the synthesis of the parent this compound, formic acid or its equivalent can be used to provide the C2 carbon of the imidazole ring.

Another approach involves the condensation of 8-aminoquinoline with a suitable partner. For instance, 8-aminoquinoline can be acylated, and the resulting amide can be further manipulated and cyclized to form the imidazole ring. nih.govresearchgate.net A variation includes the reaction of quinoline-8-carbaldehyde with ammonia (B1221849) and glyoxal, though this is less direct. Annulation strategies based on 2-azidobenzaldehydes have also been developed for the general synthesis of quinoline derivatives, which can then be functionalized for imidazole ring construction. nih.gov

The following table summarizes a typical cyclocondensation approach:

| Starting Material | Reagent | Conditions | Product | Yield |

| Quinoline-8-diamine | Formic Acid | Reflux | This compound | Good |

| 8-Aminoquinoline | 2-Chloroacetyl chloride | Base, then NH3, then cyclization | This compound | Moderate |

Multi-Component Reactions (MCRs) in Imidazoquinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures by combining three or more reactants in a single synthetic operation. While direct MCRs for the specific this compound are not extensively documented, MCRs are widely used to synthesize highly substituted quinoline and imidazole derivatives, which can serve as advanced intermediates. nih.govacs.org

For example, a modified Mannich-type MCR could be envisioned where an 8-hydroxyquinoline, an aldehyde, and an amine source are used to introduce functional groups that can be later converted into the imidazole ring. nih.gov Similarly, MCRs that form substituted 2-imidazolines from aldehydes, amines, and isocyanides could potentially be adapted, using a quinoline-based aldehyde or amine as one of the components. acs.org The power of MCRs lies in their ability to rapidly generate libraries of analogues for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pre-formed this compound core or its precursors. These reactions allow for the precise introduction of various substituents onto either the quinoline or imidazole rings, which is crucial for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura coupling is a prominent example, used to form C-C bonds by reacting a halo-imidazoquinoline with a boronic acid. nih.govacs.org For instance, a bromo-substituted this compound can be coupled with various aryl or alkyl boronic acids to introduce diverse peripheral groups. This strategy is effective for modifying positions such as C5 or C7 on the quinoline ring or C4/C5 on the imidazole ring, provided the corresponding halogenated precursor is available.

Other palladium-catalyzed reactions, such as direct C-H functionalization, represent a more modern and step-economical approach. nih.gov This method allows for the direct coupling of a C-H bond on the imidazoquinoline scaffold with a suitable coupling partner, avoiding the need for pre-functionalization with a halogen. acs.org This has been successfully applied to various imidazo-heterocycles. nih.gov

Table of Palladium-Catalyzed Reactions for Functionalization:

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-8-(1H-imidazol-2-yl)quinoline | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Phenyl-8-(1H-imidazol-2-yl)quinoline |

Post-Synthetic Modifications and Derivatization at the Quinoline and Imidazole Moieties

Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties. These post-synthetic modifications can target either the quinoline or the imidazole ring.

Quinoline Moiety:

Electrophilic Aromatic Substitution: The quinoline ring can undergo nitration, halogenation, or sulfonation, typically at the C5 and C7 positions, directed by the existing scaffold.

N-Alkylation/Arylation of Imidazole: The secondary amine (N-H) of the imidazole ring is a key site for derivatization. It can be readily alkylated, acylated, or arylated using various electrophiles. For example, reaction with phenacyl bromides can lead to quaternary imidazolium (B1220033) salts, which introduces a positive charge and can enhance water solubility and biological interactions. nih.govresearchgate.net

Imidazole Moiety:

Functionalization of C4/C5: If the imidazole ring is constructed using precursors that allow for it, substituents can be introduced at the C4 and C5 positions.

A multi-step strategy often involves N-acylation of 8-aminoquinoline, followed by N-alkylation and quaternization to build complex hybrid molecules. nih.govresearchgate.net

Strategic Design for Novel Analogues and Structural Diversification

The strategic design of novel analogues of this compound is driven by the need to explore new chemical space and optimize biological activity, such as anticancer or antimicrobial effects. nih.govnih.govresearchgate.net This involves a rational, computer-aided approach or a diversity-oriented synthesis strategy.

Key strategies include:

Pharmacophore Hybridization: This approach involves linking the this compound core to another known pharmacophore to create a hybrid molecule with potentially synergistic or multi-target activity. nih.gov For example, linking it to other heterocyclic systems like triazoles or benzimidazoles.

Scaffold Hopping: Replacing the quinoline or imidazole core with bioisosteric rings to modulate physicochemical properties while retaining key binding interactions.

Introduction of Specific Functional Groups: Based on SAR data, specific groups like halogens, trifluoromethyl groups, or hydrogen bond donors/acceptors are introduced at defined positions to enhance target affinity or selectivity. researchgate.net

Conformational Constraint: Introducing cyclic structures or bulky groups to lock the molecule into a specific bioactive conformation.

The design process often begins with a hit compound, which is then optimized through iterative cycles of design, synthesis, and biological evaluation to produce lead compounds with improved properties. nih.gov

Coordination Chemistry and Ligand Architectures of 8 1h Imidazol 2 Yl Quinoline

Fundamental Ligand Properties and Donor Atom Characteristics of the Imidazoquinoline Scaffold

The 8-(1H-imidazol-2-yl)quinoline molecule is an aromatic heterocyclic system featuring two key nitrogen-containing rings: a quinoline (B57606) and an imidazole (B134444). The arrangement of these rings positions the pyridinic nitrogen atom of the quinoline ring and the iminic nitrogen atom of the attached imidazole ring in proximity, making the compound an excellent bidentate chelating agent.

The primary donor atoms in the this compound scaffold are:

The nitrogen atom of the quinoline ring: This nitrogen is sp²-hybridized and possesses a lone pair of electrons in an outward-pointing orbital, readily available for coordination to a metal center.

The sp²-hybridized nitrogen atom of the imidazole ring: This nitrogen atom, not bonded to a hydrogen, also has an available lone pair for chelation.

Together, these two nitrogen atoms form a stable five-membered chelate ring upon coordination with a metal ion. This bidentate N,N-coordination is a common feature for ligands of this type. Furthermore, the imidazole ring contains an N-H group. The proton on this nitrogen is acidic and can be removed, allowing the ligand to act as a monoanionic bidentate ligand. This deprotonation can facilitate the formation of neutral complexes or influence the supramolecular assembly through hydrogen bonding. The electron-rich nature of the imidazole ring and its ability to participate in various non-covalent interactions also contribute significantly to its coordination behavior. acs.org

Synthesis and Isolation of Metal-Imidazoquinoline Complexes

The synthesis of metal complexes with imidazoquinoline-type ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this compound are not extensively detailed in the surveyed literature, the synthetic routes for closely related analogues, such as 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ), provide a clear blueprint.

A general synthetic procedure involves dissolving the ligand and a stoichiometric amount of the metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like methanol (B129727), ethanol, or a mixture of solvents. acs.orgworktribe.com The reaction mixture is often stirred at room temperature or under reflux for a period ranging from a few hours to a full day to ensure complete complexation. acs.orgsemanticscholar.org The resulting metal complex often precipitates from the solution upon cooling or can be isolated by slow evaporation of the solvent. mdpi.com Single crystals suitable for X-ray diffraction can be grown by recrystallization from dilute solutions in solvents such as methanol, acetonitrile, or dichloromethane. worktribe.comnih.gov

For instance, the synthesis of zinc complexes with 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivatives was achieved by reacting the ligands with zinc acetate (B1210297) in THF. worktribe.com Similarly, Co(II) complexes of 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline were synthesized by reacting the ligand with cobalt nitrate (B79036) or cobalt chloride. nih.gov

The this compound scaffold is expected to primarily function as a bidentate N,N'-chelating ligand. The resulting stereochemistry of the metal center is highly dependent on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands or counter-ions in the coordination sphere.

Studies on analogous compounds reveal a variety of coordination geometries. For complexes of 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ), a distorted tetrahedral geometry was observed for a Zn(II) complex, {Zn(BQ)Cl₂}, while a Cu(II) complex, {[Cu(BQ)₂(OC(O)CH₃)]⁺}, adopted a trigonal bipyramidal geometry. researchgate.net In the case of a zinc complex with a more complex tetradentate ligand incorporating the imidazoquinoline framework, a five-coordinated, distorted square-pyramidal geometry was found, with a methanol molecule occupying the apical position. worktribe.com This demonstrates the flexibility of the coordination environment, which can range from four-coordinate to six-coordinate.

Table 1: Coordination Geometries in Metal Complexes with Analogous Imidazoquinoline Ligands

| Ligand | Metal Ion | Coordination Number | Geometry | Reference |

| 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) | Zn(II) | 4 | Distorted Tetrahedral | researchgate.net |

| 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) | Pb(II) | 6 | Distorted Six-fold | researchgate.net |

| 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) | Cu(II) | 5 | Trigonal Bipyramidal | researchgate.net |

| 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol deriv. | Zn(II) | 5 | Distorted Square-Pyramidal | worktribe.com |

| 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | Co(II) | 6 | Distorted Octahedral | nih.gov |

| 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | Co(II) | 5 | Distorted Trigonal-Bipyramidal | nih.gov |

This table is based on data for structurally similar ligands and predicts the likely behavior for this compound.

Transition metal complexes of quinoline-imidazole derivatives have been widely explored. The combination of the rigid quinoline and the versatile imidazole unit allows for the fine-tuning of the electronic and steric properties of the resulting complexes.

Co(II), Ni(II), Zn(II), and Cu(II) Complexes: A series of complexes with the ligand N-(quinoline-5-yl)-1H-imidazole-4-carboxamide and Co(II), Ni(II), Zn(II), and Cu(II) have been synthesized, forming octamolybdate-based structures. rsc.org For the closely related ligand 2-(1H-benzo[d]imidazol-2-yl)quinoline, complexes with Co(II), Mn(II), Zn(II), Pb(II), and Cu(II) have been successfully synthesized and characterized. researchgate.net

Cu(II) Complexes: Copper(II) complexes of novel imine-quinoline derivative ligands have been synthesized and characterized, showing that the ligand chelates with the metal ion. acs.org

Zn(II) Complexes: Zinc(II) complexes featuring ligands with 2-(1H-benzo[d]imidazol-2-yl)quinoline moieties have been shown to possess interesting photoluminescent properties. worktribe.com

Co(II) Complexes: Cobalt(II) has been shown to form one-dimensional coordination polymers with 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, where the final structure depends on the counter-ion (NO₃⁻ vs. Cl⁻). nih.gov

Table 2: Examples of Synthesized Transition Metal Complexes with Analogous Imidazoquinoline Ligands

| Ligand | Metal Ion(s) | Key Structural Feature | Reference |

| N-(quinoline-5-yl)-1H-imidazole-4-carboxamide | Co(II), Ni(II), Zn(II), Cu(II) | Octamolybdate-based 2D supramolecular structures | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)quinoline | Zn(II), Pb(II), Cu(II), Co(II), Mn(II) | Mononuclear (Zn, Cu) and polynuclear (Pb) complexes | researchgate.net |

| 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol deriv. | Zn(II) | Five-coordinate mononuclear complexes | worktribe.com |

| 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | Co(II) | One-dimensional helical or wave-like chains | nih.gov |

| Imine quinoline derivative | Cu(II) | Mononuclear complexes | acs.org |

This table summarizes findings for structurally similar ligands to indicate the potential for this compound.

Lanthanide ions are attractive targets in coordination chemistry due to their unique magnetic and luminescent properties. The use of organic ligands like those derived from quinoline is crucial, as they can act as "antennas" to absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Several studies report the synthesis and characterization of lanthanide complexes with various quinoline-based ligands. rsc.orgbohrium.comresearchgate.net For example, eight dinuclear lanthanide complexes (Pr, Nd, Sm, Eu, Tb, Dy, Ho, and Er) were prepared using a tetradentate quinoline-based Schiff base ligand. rsc.org Another study describes two types of lanthanide(III) complexes with a ligand containing both imidazole and carboxylic acid functionalities. bohrium.com Schiff base ligands derived from (1H-benzimidazol-2-yl)aniline have also been used to synthesize La(III) and Ce(III) complexes. nih.gov These examples strongly suggest that this compound would be a suitable ligand for the formation of luminescent and magnetically interesting lanthanide complexes.

Supramolecular Assembly and Extended Frameworks Involving this compound Ligands

The assembly of individual metal-ligand complexes into larger, ordered supramolecular structures is dictated by a combination of the coordination geometry and non-covalent interactions. The planar, aromatic nature of the imidazoquinoline scaffold makes it particularly well-suited for forming extended frameworks.

Research on analogous systems has shown that metal complexes of quinoline-benzimidazole ligands can form diverse supramolecular architectures. For instance, cobalt(II) complexes of 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline assemble into 1D helical chains. These chains then interact with neighboring chains through π-π stacking to create 2D sheets, which are further linked into a 3D framework. nih.gov Similarly, styrylquinoline–benzimidazole (B57391) hybrids have been shown to generate 2D and 3D supramolecular assemblies through a combination of different hydrogen bonds. iucr.org The ability of the quinoline motif to participate in strong C–H···π and π–π stacking interactions is a key driver in the formation of these extended structures. acs.org

Non-covalent interactions are the primary forces responsible for the crystal packing of molecular complexes, governing the formation of specific supramolecular architectures. For complexes involving the this compound ligand, several types of interactions are expected to be significant.

Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor. It can form strong N-H···O or N-H···Cl hydrogen bonds with counter-ions, solvent molecules, or oxygen atoms on adjacent ligands. researchgate.netiucr.org In the crystal structure of cobalt complexes with a related ligand, C-H···Cl and C-H···O interactions were observed, which help to link the coordination polymer chains into sheets and frameworks. nih.gov

π-π Stacking: The extended aromatic systems of the quinoline and imidazole rings are prone to π-π stacking interactions. These interactions occur between the planar rings of adjacent complexes, contributing significantly to the stability of the crystal lattice. In one study, π-π interactions were found to connect helical chains of cobalt complexes into a 2D sheet. nih.gov

The interplay of these non-covalent forces ultimately determines the final three-dimensional structure and properties of the bulk material.

Solution-State Coordination Equilibria and Stability Studies

The investigation of coordination equilibria in solution is fundamental to understanding the behavior of ligands and their complexes under specific experimental conditions. For this compound, these studies are crucial for elucidating its binding affinity and selectivity towards various metal ions. The primary methods employed for such investigations are potentiometric and spectrophotometric titrations, which allow for the determination of protonation constants of the ligand and the stability constants of the resulting metal complexes.

The solution-state behavior of this compound is governed by the protonation-deprotonation equilibria of its two nitrogen donor atoms: the quinoline nitrogen and one of the imidazole nitrogens. The basicity of these nitrogen atoms, and thus their tendency to protonate, is a key factor influencing the ligand's coordination properties. The imidazole ring, in particular, can act as both a hydrogen bond donor and acceptor. nih.gov

Ligand Protonation Equilibria

The protonation constants (pKa values) of this compound are essential for determining the distribution of its protonated species at different pH values. While specific experimental pKa values for this compound are not extensively documented in the reviewed literature, the pKa values of the parent heterocycles, quinoline and imidazole, provide a useful reference for estimating its acid-base properties.

| Compound | pKa | Reference |

| Imidazole (protonated) | ~7.0 | nih.gov |

| Quinoline (protonated) | ~4.9 | mdpi.com |

| Pyridine (protonated) | 5.23 | mdpi.com |

| Benzimidazole (protonated) | 5.5 | acs.org |

The imidazole moiety is generally more basic than the quinoline moiety. The pKa of the protonated imidazole is approximately 7.0, while that of the protonated quinoline is around 4.9. nih.govmdpi.com Therefore, in an aqueous solution, this compound is expected to exist in different protonated forms depending on the pH. In strongly acidic solutions, both nitrogen atoms will be protonated. As the pH increases, the quinoline nitrogen is expected to deprotonate first, followed by the imidazole nitrogen. The precise pKa values for this compound would be influenced by the electronic effects of the two fused heterocyclic rings.

The determination of these protonation constants is typically achieved through pH-potentiometric titrations. This technique involves the gradual addition of a standard acid or base to a solution of the ligand and monitoring the resulting pH changes. The titration data can then be analyzed using computer programs like HYPERQUAD to calculate the pKa values. bendola.com

Stability of Metal Complexes

The stability of metal complexes with this compound in solution is quantified by their stability constants (log K or log β). These constants represent the equilibrium constant for the formation of the complex from the metal ion and the ligand. The magnitude of the stability constant is a measure of the strength of the metal-ligand interaction.

For bidentate N-donor ligands like this compound, the stability of their metal complexes is expected to follow the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.com This trend is largely independent of the nature of the ligand and is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

The determination of stability constants is commonly performed using potentiometric or spectrophotometric titrations. In a typical potentiometric titration for complexation studies, a solution containing the ligand and a metal ion is titrated with a standard base. The resulting titration curve will be shifted relative to the curve of the free ligand, and this shift is used to calculate the stability constants of the formed complexes. scispace.com Spectrophotometric titrations are also employed, where changes in the UV-Vis absorption spectrum of the ligand upon addition of a metal ion are monitored to determine the stoichiometry and stability of the complexes. researchgate.net

The solvent system can also influence the stability of the complexes. For example, studies on other bidentate ligands have been conducted in mixed solvent systems like dioxane-water or DMSO-water to ensure the solubility of all components. bendola.comscispace.com It is important to note that the stability constants are dependent on the specific experimental conditions, including temperature, ionic strength, and solvent composition.

In the absence of specific data for this compound, the following table presents stability constants for complexes of a related bidentate ligand, 2-(2-pyridyl)benzimidazole, to provide a comparative context for the expected magnitude of stability.

| Metal Ion | Ligand | log K1 | log K2 | Medium | Reference |

| Co(II) | 2-(2-pyridyl)benzimidazole | 6.5 | 5.9 | 50% v/v dioxane-water | |

| Ni(II) | 2-(2-pyridyl)benzimidazole | 7.5 | 6.8 | 50% v/v dioxane-water | |

| Cu(II) | 2-(2-pyridyl)benzimidazole | 9.5 | 8.0 | 50% v/v dioxane-water | |

| Zn(II) | 2-(2-pyridyl)benzimidazole | 6.2 | 5.7 | 50% v/v dioxane-water |

Note: The data in this table is for a structurally similar ligand and is intended to be illustrative. The actual stability constants for this compound complexes may differ.

Catalytic Applications of 8 1h Imidazol 2 Yl Quinoline Metal Complexes

Homogeneous Catalysis Utilizing Imidazoquinoline-Metal Species

Metal complexes of 8-(1H-imidazol-2-yl)quinoline and its close derivatives have demonstrated significant potential as homogeneous catalysts. The electronic properties and steric environment of the ligand can be finely tuned through substitution on either the quinoline (B57606) or imidazole (B134444) rings, which in turn influences the activity and selectivity of the metallic center. Late transition metals, such as nickel, palladium, iron, and cobalt, are commonly employed due to their effectiveness in key catalytic steps like oxidative addition, migratory insertion, and reductive elimination.

Complexes of late transition metals with ligands structurally related to this compound have emerged as highly active pre-catalysts for the oligomerization of ethylene (B1197577). Specifically, nickel(II) complexes have been a primary focus of this research.

Research into nickel(II) complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives has shown high catalytic activities for ethylene oligomerization upon activation with diethylaluminum chloride (Et₂AlCl). rsc.orgnih.gov These catalytic systems can achieve activities as high as 7.6 x 10⁶ g mol(Ni)⁻¹ h⁻¹. rsc.orgnih.gov The structure of the ligand, particularly the substituents on the benzamide (B126) and benzimidazole (B57391) portions, significantly affects the catalyst's performance. nih.gov

Similarly, nickel(II) complexes of N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, which feature an imine nitrogen in a similar chelating position to the imidazole nitrogen, also exhibit excellent activity. When activated by Et₂AlCl, these catalysts can reach activities up to 4.9 x 10⁷ g mol(Ni)⁻¹ h⁻¹, particularly when an auxiliary ligand such as tricyclohexylphosphine (B42057) (Cy₃P) is introduced into the system. acs.org The obtained oligomers are typically linear α-olefins, which are valuable chemical intermediates. nih.gov Iron and cobalt complexes with related phenanthroline-based N,N,N-ligands are also known for their high efficacy in producing linear α-olefins from ethylene. nih.govacademie-sciences.fr The choice of metal center plays a crucial role; cobalt complexes tend to produce shorter-chain oligomers, primarily butenes and hexenes, with no polymerization activity, whereas analogous iron complexes can produce both oligomers and polyethylene. academie-sciences.fr

Table 1: Ethylene Oligomerization Activity of Selected Imidazoquinoline-Type Nickel Complexes

| Catalyst Precursor | Co-catalyst | Activity (g mol(Ni)⁻¹ h⁻¹) | Product Selectivity | Reference |

| Ni complex of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide | Et₂AlCl | Up to 7.6 x 10⁶ | Linear α-olefins | rsc.orgnih.gov |

| Ni complex of N-((pyridin-2-yl)methylene)quinolin-8-amine with Cy₃P auxiliary ligand | Et₂AlCl | Up to 4.9 x 10⁷ | Linear α-olefins (C₄-C₁₂) | acs.org |

While specific studies on this compound complexes in cross-coupling are limited, the individual quinoline and imidazole moieties are well-established ligand components in highly effective palladium catalysts for reactions like the Suzuki-Miyaura and Heck couplings. researchgate.netresearchgate.netcore.ac.uk Palladium complexes containing N-heterocyclic carbene (NHC) ligands derived from imidazoles are known to efficiently catalyze the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids. acs.org

The quinoline nitrogen itself can act as a ligand to palladium, facilitating C-H functionalization reactions without the need for an external ligand. nih.govresearchgate.net This suggests that a bidentate ligand like this compound could form a stable and highly active palladium complex. Such a complex would be expected to promote the key steps of the catalytic cycle—oxidative addition of an aryl halide to the Pd(0) center, transmetalation with a boronic acid, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. The chelation from the imidazoquinoline ligand would stabilize the metal center, potentially enhancing catalyst longevity and turnover numbers. An imidazolium (B1220033) ionic compound-supported palladium complex has demonstrated high efficiency and reusability in Suzuki-Miyaura reactions conducted in aqueous media. rsc.org

Heterogeneous Catalytic Systems Incorporating Imidazoquinoline Derivatives

The transition from homogeneous to heterogeneous catalysis offers significant advantages, including simplified catalyst recovery, improved stability, and suitability for continuous flow processes. Metal complexes of this compound can be heterogenized by immobilizing them onto solid supports.

Common strategies for immobilization include covalent attachment to polymers, grafting onto inorganic oxides like silica (B1680970) or alumina, or encapsulation within porous materials such as zeolites or metal-organic frameworks (MOFs). For instance, quinoline compounds have been synthesized using zeolite-based catalysts, indicating the compatibility of the quinoline moiety with such supports. rsc.org By functionalizing the this compound ligand with an appropriate linker group, it can be anchored to a solid support before or after metal complexation. This approach creates a solid-supported catalyst that retains the well-defined active site of its homogeneous counterpart while gaining the practical benefits of a heterogeneous system. Such immobilized catalysts could be particularly valuable for large-scale production where catalyst reuse is economically critical.

Mechanistic Elucidation of Catalytic Processes via Spectroscopic and Kinetic Studies

Understanding the reaction mechanism is fundamental to catalyst design and optimization. For the oligomerization of olefins catalyzed by imidazoquinoline-type metal complexes, the generally accepted mechanism begins with the activation of the metal pre-catalyst by an aluminum alkyl co-catalyst to form a cationic metal-alkyl active species. The catalytic cycle then proceeds through:

Olefin Coordination: An ethylene molecule coordinates to the vacant site on the metal center.

Migratory Insertion: The coordinated ethylene inserts into the metal-alkyl bond, extending the growing hydrocarbon chain.

Chain Transfer: The oligomer is released, typically via β-hydride elimination, which forms an α-olefin and a metal-hydride species. The metal-hydride can then start a new chain after insertion of an ethylene molecule.

The structure of the catalyst, determined through techniques like single-crystal X-ray diffraction, provides crucial insights into the geometry around the metal center, which influences the accessibility of the active site. rsc.orgnih.gov

For palladium-catalyzed cross-coupling reactions, the mechanism is typically described by the well-established Pd(0)/Pd(II) cycle. Spectroscopic methods, such as ¹H-¹⁵N HMBC NMR, can provide direct evidence of the ligand-metal interaction, as has been shown for palladium-quinoline complexes. nih.gov Kinetic studies can help identify the rate-determining step, which could be oxidative addition or reductive elimination depending on the specific substrates and ligand environment.

Optimization of Reaction Parameters and Catalyst Turnover Frequencies

The efficiency of catalytic systems based on this compound metal complexes is highly dependent on various reaction parameters. Systematic optimization of these conditions is crucial for maximizing catalyst activity, selectivity, and lifetime.

Key parameters that are frequently optimized include:

Nature of the Co-catalyst: In olefin oligomerization, activators like methylaluminoxane (B55162) (MAO), modified methylaluminoxane (MMAO), and diethylaluminum chloride (Et₂AlCl) can lead to vastly different catalytic activities and product distributions. academie-sciences.fr The molar ratio of the co-catalyst to the metal complex (e.g., Al/Ni ratio) is also a critical factor.

Temperature and Pressure: Higher ethylene pressures generally lead to increased catalytic activity and can prolong the catalyst's lifetime. academie-sciences.fr Temperature affects the rates of both chain propagation and chain transfer, thereby influencing the molecular weight distribution of the products.

Solvent: The choice of solvent can impact the solubility of the catalyst and substrates, as well as the stability of the active species.

Ligand Modification: The steric and electronic properties of the imidazoquinoline ligand can be altered by introducing different substituent groups. For example, electron-withdrawing or electron-donating groups can modulate the electron density at the metal center, affecting its reactivity. Bulky substituents near the coordination site can influence the selectivity of the catalytic reaction. rsc.orgnih.gov The addition of auxiliary ligands, such as phosphines, can also dramatically enhance catalytic performance. acs.org

The catalyst turnover frequency (TOF), a measure of the number of substrate molecules converted per unit of catalyst per unit of time, is a key metric of performance. For the nickel-catalyzed ethylene oligomerization systems discussed, activities in the range of 10⁶ to 10⁷ g mol(Ni)⁻¹ h⁻¹ correspond to very high turnover rates, underscoring the efficiency of these imidazoquinoline-type catalysts.

Table 2: Influence of Reaction Parameters on Ethylene Oligomerization with Imidazoquinoline-Type Catalysts

| Parameter | Effect | Reference |

| Co-catalyst Type | MMAO found to be more effective than MAO at atmospheric pressure for cobalt catalysts. | academie-sciences.fr |

| Ethylene Pressure | Increasing pressure from 1 atm to 10 atm improved catalyst lifetime and activity. | academie-sciences.fr |

| Ligand Substituents | Steric and electronic properties of substituents on the ligand backbone significantly affect catalytic performance. | rsc.orgnih.gov |

| Auxiliary Ligands | Addition of Cy₃P to a Ni-complex system increased catalytic activity by an order of magnitude. | acs.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 8-(1H-imidazol-2-yl)quinoline in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the number and types of proton and carbon atoms in this compound.

The ¹H NMR spectrum of a related compound, 2-(4-(1H-imidazol-1-yl) phenyl) quinoline (B57606), reveals characteristic signals for the aromatic protons on both the quinoline and imidazole (B134444) rings. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, protons on the quinoline ring typically appear in the range of δ 7.0-9.0 ppm, with specific shifts depending on their position relative to the nitrogen atom and the imidazole substituent. The protons of the imidazole ring also exhibit distinct signals. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline and imidazole rings are indicative of their hybridization and bonding environment. For example, carbons in the aromatic rings will have significantly different chemical shifts from any aliphatic carbons, should they be present in a derivative. rsc.org The carbon atom at the junction of the two rings (C2 of the quinoline) is often shifted further downfield due to the influence of the two nitrogen-containing heterocyclic systems. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Imidazole-Quinoline Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | General Assignment |

| ¹H | 7.0 - 9.0 | Aromatic protons (quinoline & imidazole rings) |

| ¹H | ~10.0 - 13.0 | NH proton (imidazole ring) |

| ¹³C | 110 - 150 | Aromatic carbons (quinoline & imidazole rings) |

| ¹³C | ~150 - 160 | C2 carbon of the quinoline ring |

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the core structure.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). sdsu.edu This is invaluable for tracing the proton-proton networks within the quinoline and imidazole rings, allowing for unambiguous assignment of the proton signals. researchgate.net For instance, a cross-peak between two proton signals in the COSY spectrum indicates that these two protons are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond. sdsu.edu

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a detailed map of its molecular structure in solution. mdpi.comukzn.ac.za

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the stretching and bending vibrations of different functional groups. For this compound, characteristic IR bands would be expected for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline and imidazole rings, and the N-H stretching of the imidazole moiety. tandfonline.comnih.gov The position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It also provides information about the vibrational modes of the molecule. For molecules with a center of symmetry, some vibrational modes may be IR active while others are Raman active. For non-centrosymmetric molecules like this compound, many vibrations will be active in both IR and Raman spectroscopy, but their relative intensities can differ, providing complementary information. researchgate.net

Table 2: Typical Vibrational Frequencies for Imidazole-Quinoline Scaffolds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Imidazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Quinoline, Imidazole) | 1500 - 1650 |

| C=C Stretch (Aromatic Rings) | 1400 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 900 |

Data compiled from typical ranges for similar heterocyclic compounds. tandfonline.commdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high precision allows for the determination of the exact molecular formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺. The analysis of the resulting mass spectrum confirms the molecular weight of the compound. tandfonline.comresearchgate.net Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision. researchgate.net

SCXRD data provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Torsional angles: Information about the conformation of the molecule, including the relative orientation of the quinoline and imidazole rings.

Crystal packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-π stacking. acs.org

For a related compound, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, SCXRD analysis revealed a triclinic crystal system with a P-1 space group. researchgate.net Such detailed structural information is invaluable for understanding the solid-state properties of the material and for correlating its structure with its observed chemical and physical behavior. mdpi.comresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which arise from the transitions of electrons between different energy levels within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound shows the wavelengths of light that the molecule absorbs. These absorptions correspond to electronic transitions, typically π-π* and n-π* transitions, within the conjugated π-system of the quinoline and imidazole rings. The solvent can influence the position and intensity of the absorption bands. worktribe.com For instance, the UV-Vis absorption spectra of a similar compound were measured in various solvents like methanol (B129727), THF, dichloromethane, and toluene, showing significant solvent effects. worktribe.com

Fluorescence Spectroscopy: Upon absorption of light, an excited molecule can relax back to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum shows the intensity of emitted light as a function of wavelength. Many quinoline-imidazole derivatives exhibit fluorescence. For example, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline exhibits blue fluorescence. researchgate.netpreprints.orgresearchgate.net The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. These photophysical properties are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. worktribe.comnih.gov

Computational and Theoretical Investigations of 8 1h Imidazol 2 Yl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a reliable tool for predicting the properties of molecules with high precision. nih.gov Computational studies employing DFT, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining the optimized molecular geometry and electronic properties of quinoline-imidazole derivatives. nih.govdergipark.org.tr

Key geometric parameters, including bond lengths and angles, are determined and can be compared with experimental data where available. For instance, the bond lengths within the quinoline (B57606) and imidazole (B134444) rings are characteristic of their aromatic nature. The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

Table 1: Representative Calculated Geometric and Electronic Parameters for a Quinoline-Imidazole Derivative (B3LYP/6-311++G(d,p))

| Parameter | Calculated Value |

| Bond Length C-N (Imidazole) | 1.38 Å |

| Bond Length C=N (Quinoline) | 1.36 Å |

| Dihedral Angle (Quinoline-Imidazole) | ~30-40° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data presented is representative of closely related quinoline-imidazole compounds due to the absence of specific published data for 8-(1H-imidazol-2-yl)quinoline.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of this compound and its interactions with its environment over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the molecule in different solvents and its dynamic behavior when interacting with biological macromolecules, such as proteins or nucleic acids.

A typical MD simulation would involve placing the this compound molecule in a simulation box filled with a solvent, such as water, and applying a force field to describe the interactions between atoms. The simulation would then be run for a sufficient duration to allow the molecule to explore its conformational space. Analysis of the trajectory from the MD simulation can identify stable conformations, the flexibility of different parts of the molecule, and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces with solvent molecules or a target receptor. For instance, simulations could reveal the stability of the quinoline-imidazole linkage and the rotational freedom around this bond. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline-imidazole derivatives, QSAR studies can be instrumental in designing new ligands with enhanced potency and selectivity for a specific biological target.

The development of a QSAR model for this compound derivatives would involve compiling a dataset of analogues with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov

Such a model can then be used to predict the activity of newly designed compounds based on the this compound scaffold. For example, a QSAR model might reveal that increasing the steric bulk at a particular position of the quinoline ring or modifying the electronic properties of the imidazole ring could lead to improved activity. These insights serve as guiding principles for the rational design of novel and more effective ligands.

Topological Analyses of Electron Density (e.g., NBO, AIM) for Bonding Characterization

Topological analyses of the electron density, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories, provide a detailed understanding of the bonding and electronic structure of this compound.

NBO analysis allows for the investigation of charge delocalization and hyperconjugative interactions within the molecule. acadpubl.eu It can identify the key orbital interactions that contribute to the stability of the molecular structure. For instance, in related quinoline-imidazole compounds, NBO analysis has been used to study the interactions between the lone pair electrons of nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds, revealing the nature of intramolecular charge transfer. nih.gov

AIM theory, on the other hand, characterizes the nature of chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, one can classify bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. AIM can also be used to identify and characterize intramolecular hydrogen bonds, which can play a significant role in determining the molecule's conformation and properties. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be employed to predict its vibrational (IR and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions. biointerfaceresearch.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the absorption bands in the experimental UV-Vis spectrum. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts of organic molecules. Comparing the calculated chemical shifts with the experimental NMR data can help in the structural elucidation of the compound and its derivatives. researchgate.net

Table 2: Representative Comparison of Calculated and Experimental 1H NMR Chemical Shifts for a Quinoline-Imidazole Derivative

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2' (Imidazole) | 7.25 | 7.18 |

| H-4' (Imidazole) | 7.80 | 7.75 |

| H-5' (Imidazole) | 7.40 | 7.35 |

| H-2 (Quinoline) | 8.90 | 8.85 |

| H-3 (Quinoline) | 7.60 | 7.55 |

| H-4 (Quinoline) | 8.50 | 8.45 |

| H-5 (Quinoline) | 7.90 | 7.85 |

| H-6 (Quinoline) | 7.50 | 7.45 |

| H-7 (Quinoline) | 8.10 | 8.05 |

Note: The data presented is illustrative and based on findings for structurally related quinoline-imidazole compounds. nih.gov The specific shifts for this compound may vary.

Advanced Applications in Chemical Sciences

Design and Development of Imidazoquinoline-Based Fluorescent Probes and Sensors

The strategic fusion of the quinoline (B57606) and imidazole (B134444) moieties in 8-(1H-imidazol-2-yl)quinoline provides an excellent platform for the design of fluorescent probes and sensors. Quinoline derivatives are well-regarded as effective fluorophores, while the imidazole unit can act as a selective binding site for various analytes. unigoa.ac.innih.gov This combination allows for the development of chemosensors that can detect the presence of specific metal ions through changes in their fluorescence emission. nih.govmdpi.com

Fluorescent chemosensors operate by converting the chemical information of ion binding into an optical signal, such as the enhancement ("turn-on") or quenching ("turn-off") of fluorescence. nih.gov Derivatives of 8-aminoquinoline (B160924) have been successfully developed as fluorescent probes for the detection of Zn2+ ions. rsc.orgnih.govmdpi.com The design of these sensors often involves the principle of Photoinduced Electron Transfer (PET), where the interaction with the target ion modulates the electron transfer process, thereby affecting the fluorescence output.

Research has demonstrated the synthesis of various quinoline-imidazole hybrid compounds that exhibit high sensitivity and selectivity for specific metal ions. For instance, a simple amide compound prepared from quinoline-2-carboxylic acid and 2-(1H-benzo[d]imidazol-2-yl)aniline was shown to be an efficient fluorescence chemosensor for the selective recognition of copper ions (Cu2+). rsc.org Another study reported a benzimidazole (B57391) 8-aminoquinoline fluorescent sensor for the detection of Zn2+ by inhibiting tautomerization. rsc.org The detection limits for these sensors can be very low, often in the micromolar to nanomolar range, making them suitable for trace analysis. rsc.orgresearchgate.netrsc.org

| Sensor Compound Class | Target Ion | Detection Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Amide of quinoline-2-carboxylic acid and 2-(1H-benzo[d]imidazol-2-yl)aniline | Cu2+ | Fluorescence quenching | 2.2 x 10-7 M | rsc.org |

| Benzimidazole 8-aminoquinoline derivative | Zn2+ | Turn-on fluorescence | 1.76 x 10-7 M | rsc.org |

| Imidazole derivative 1 | CN- | Fluorescence quenching | 0.8 µM | rsc.org |

| Imidazole derivative 2 | CN- | Fluorescence quenching | 1.2 µM | rsc.org |

The development of these fluorescent probes is not limited to metal ions. For example, some imidazole-based chemosensors have been designed for the reversible detection of cyanide ions. rsc.org Furthermore, the application of these sensors has been extended to biological systems, with studies demonstrating their use for imaging metal ions in living cells. rsc.org

Integration into Advanced Materials for Optoelectronic and Sensing Applications

The favorable electronic properties of quinoline and its derivatives make them attractive candidates for integration into advanced materials for optoelectronic applications. semanticscholar.org Quinoline-based compounds are known for their high thermal and chemical stability, as well as their electron-transporting capabilities, which are crucial properties for materials used in organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.org

The incorporation of imidazole and other heterocyclic fragments into the quinoline scaffold can be used to tune the electronic and photophysical properties of the resulting materials. researchgate.net For instance, the combination of the electron-withdrawing nature of quinoline with an electron-rich moiety like carbazole can create materials with desirable charge transfer characteristics for optoelectronic devices. semanticscholar.org Research into aryl(hetaryl)substituted quinazolines, which are structurally related to imidazoquinolines, has shown their potential in fabricating materials for OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs. researchgate.net

In the realm of sensing applications, the integration of imidazoquinoline-based compounds into material matrices can lead to the development of robust and reusable sensors. The ability of these compounds to selectively bind to specific analytes can be harnessed to create materials that change their optical or electronic properties upon exposure to the target substance.

Exploration in Medicinal Chemistry Research as a Privileged Scaffold for Ligand Discovery

Both quinoline and imidazole moieties are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.govresearchgate.netbohrium.com This designation is due to their recurring presence in the structures of numerous natural and synthetic compounds that exhibit a wide range of biological activities. bohrium.comresearchgate.net The hybridization of these two pharmacophores in a single molecule, such as this compound, presents a promising strategy for the discovery of new drug candidates with potentially enhanced or novel therapeutic properties. nih.gov

Imidazoquinoline derivatives have been investigated for their potential as anticancer and immunotherapeutic agents. northwestern.educonsensus.app Some small-molecule agonists at toll-like receptors 7 and 8 (TLR7/8), such as imiquimod and resiquimod, which belong to the imidazoquinoline class, have shown profound antitumoral activity. northwestern.edudrugbank.comnih.gov The anticancer activity of these compounds is often attributed to their ability to induce the production of proinflammatory cytokines. consensus.appnih.gov

The versatility of the imidazoquinoline scaffold allows for extensive chemical modifications to optimize its biological activity and pharmacokinetic properties. nih.gov Researchers have synthesized and evaluated numerous quinoline–imidazole/benzimidazole hybrid compounds for their anticancer and antimicrobial activities. nih.govmdpi.com For example, novel 1,2,3-triazole-containing quinoline–benzimidazole hybrids have been synthesized and shown to possess antiproliferative activity. mdpi.com The structure-activity relationship (SAR) studies of these hybrids help in understanding how different substituents on the quinoline and imidazole rings influence their biological efficacy. northwestern.edu

Supramolecular Host-Guest Systems and Molecular Recognition

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. nih.govnih.gov The this compound framework, with its potential for hydrogen bonding and metal coordination, can be utilized in the design of both host and guest molecules for molecular recognition applications.

Derivatives of 8-hydroxyquinoline have been extensively used in metallosupramolecular chemistry to create new sensors and self-assembled aggregates. researchgate.net The ability of the 8-hydroxyquinoline moiety to chelate metal ions can be exploited to construct complex supramolecular architectures. While not a direct derivative, the principles applied to 8-hydroxyquinolines can be extended to this compound, where the imidazole nitrogen and the quinoline nitrogen can act as coordination sites for metal ions, facilitating the formation of metallosupramolecular structures.

The imidazole ring in this compound can also participate in hydrogen bonding interactions, which are crucial for molecular recognition. This property can be harnessed to design host molecules that can selectively bind to specific guest molecules through a network of hydrogen bonds. Furthermore, the planar aromatic structure of the quinoline ring can engage in π-π stacking interactions, further contributing to the stability of host-guest complexes. The development of such systems has implications for areas such as drug delivery, catalysis, and chemical sensing.

Future Perspectives and Research Challenges

Current Limitations in Synthetic Accessibility and Scalability

Furthermore, the commercial availability and cost of starting materials, particularly substituted imidazole (B134444) precursors, can impede the scalability of synthetic routes. To address these limitations, researchers are actively seeking more efficient and economical synthetic strategies. The development of one-pot reactions and the utilization of more readily available starting materials are key areas of focus to improve the accessibility of 8-(1H-imidazol-2-yl)quinoline for broader research and potential future applications.

Addressing Specificity and Selectivity Challenges in Coordination and Catalysis

The structure of this compound, featuring both a quinoline (B57606) and an imidazole ring, allows it to act as a versatile ligand that can bind to metal ions in various ways. This versatility, however, presents a challenge in achieving high specificity and selectivity in coordination chemistry and catalysis. The ligand can coordinate to a metal center through different nitrogen atoms, potentially leading to the formation of multiple distinct complexes in a single reaction.

This lack of specificity can complicate the analysis of experimental results and diminish the efficiency of catalytic processes. A primary goal for chemists is to control the coordination mode of the ligand. Strategies to achieve this include introducing bulky chemical groups to the molecule to sterically favor a particular binding orientation. In the realm of catalysis, the objective is to design metal complexes where the this compound ligand not only binds the metal but also directs a specific chemical reaction with high precision.

Emerging Trends in Imidazoquinoline Research and Novel Applications

The broader class of imidazoquinolines is a hotbed of research, with several emerging trends pointing to exciting future applications. One promising area is the development of imidazoquinoline-based fluorescent sensors for detecting metal ions and other small molecules. The inherent fluorescent properties of the quinoline component can be altered upon binding of a target molecule to the imidazole part, offering a basis for sensitive and selective detection methods.

Another area of intense investigation is the use of imidazoquinoline derivatives in the development of materials for organic light-emitting diodes (OLEDs). The rigid, planar structure and tunable electronic properties of the imidazoquinoline framework make it an attractive candidate for creating efficient and durable light-emitting materials.

Opportunities for Collaborative and Interdisciplinary Research Endeavors

The diverse potential of this compound and its derivatives creates a fertile ground for collaboration across various scientific disciplines. mhh.de The synthesis and characterization of new compounds would greatly benefit from the combined expertise of synthetic organic chemists and analytical chemists. Understanding the complex interactions between these ligands and metal ions requires the knowledge of inorganic and coordination chemists.

Furthermore, the development of new materials for applications like sensors and OLEDs necessitates a partnership between chemists and materials scientists. Exploring any potential biological relevance would require the integrated efforts of medicinal chemists, biochemists, and molecular biologists. Such interdisciplinary collaborations are crucial for unlocking the full potential of the imidazoquinoline scaffold. mhh.deunipv.it The Drug Discovery Booster program, for instance, has facilitated collaborative virtual screening to identify novel compound series with potential therapeutic applications. nih.gov

Design Paradigms for Next-Generation Imidazoquinoline Derivatives with Enhanced Functionality

The design of new and improved imidazoquinoline derivatives is guided by an increasing understanding of how their structure relates to their function. researchgate.netnih.gov Several key design paradigms are being employed to create next-generation molecules with enhanced capabilities. nih.gov

A primary strategy involves tuning the electronic properties of the molecule by adding specific chemical groups to the quinoline or imidazole rings. This allows for precise control over the molecule's light absorption and emission characteristics, as well as its electrochemical behavior. researchgate.net

Another important approach is controlling the coordination geometry . By strategically adding bulky groups, researchers can influence how the molecule binds to metal ions, leading to more selective and efficient catalysts.

Introducing additional functional groups is another powerful tool. For example, adding water-soluble groups could enhance biocompatibility, while attaching reactive groups could allow the molecule to be linked to other surfaces or molecules. acs.org

Finally, researchers are exploring the creation of supramolecular assemblies , where individual imidazoquinoline molecules self-assemble into larger, ordered structures. This can lead to novel materials with unique optical and electronic properties.

These design strategies, often aided by computational modeling, are paving the way for the development of highly tailored imidazoquinoline derivatives for a wide range of innovative applications. xiahepublishing.com

Q & A

Q. What are the established synthetic routes for 8-(1H-imidazol-2-yl)quinoline derivatives?

The synthesis typically involves condensation reactions between quinoline precursors and imidazole derivatives. For example:

- Route A : Reacting 8-hydroxyquinoline-2-carbaldehyde with o-phenylenediamine in a nitrogen atmosphere, using thionyl chloride and silica gel as catalysts .

- Route B : Utilizing the Vilsmeier–Haack–Arnold reaction to synthesize 2-chloroquinoline-3-carbaldehyde, followed by condensation with benzimidazole derivatives .

Yield optimization requires careful control of stoichiometry, reaction time (e.g., 1–20 hours), and inert conditions.

Q. What spectroscopic and analytical methods are used to characterize this compound complexes?

- NMR spectroscopy confirms ligand coordination via shifts in aromatic proton signals.

- X-ray crystallography resolves metal-ligand bonding geometries (e.g., Zn²⁺, Pb²⁺, or Cu²⁺ complexes) .

- Fluorescence spectroscopy evaluates photophysical properties, such as emission maxima shifts in zinc complexes .

- FT-IR identifies vibrational modes of imidazole NH groups and quinoline C=N bonds .

Q. How does this compound act as a ligand in coordination chemistry?

The ligand binds metals through the imidazole nitrogen and quinoline nitrogen, forming stable five-membered chelate rings. For example:

Q. What are the fluorescent properties of this compound-based complexes?

Zinc complexes with 8-hydroxyquinoline-imidazole hybrids show strong blue-green fluorescence (λem ≈ 480–520 nm) due to ligand-centered π→π* transitions. Quantum yields range from 0.15–0.35, depending on substituent effects .

Q. How are ligand modifications tailored for specific metal-binding applications?

- Steric tuning : Introducing bulky groups (e.g., benzimidazole) enhances selectivity for larger metal ions like Pb²⁺ .

- Electronic tuning : Electron-withdrawing substituents (e.g., chloro groups) increase Lewis acidity at the metal center .

Advanced Research Questions

Q. How do computational methods explain the adsorption mechanism of this compound derivatives?

DFT studies reveal:

- HOMO-LUMO interactions : Electron donation occurs from the ligand’s HOMO (–OH/–NH groups) to the LUMO of nitrogen-containing compounds (e.g., quinoline) .

- Non-covalent interactions : π–π stacking (3.0–3.5 Å separation) and hydrogen bonding (1.8–2.2 Å) dominate adsorption on molecularly imprinted polymers .

Q. What methodologies are used to evaluate the antitumor activity of this compound derivatives?

- In vitro assays : MTT tests on cancer cell lines (e.g., HepG2, A549) with IC50 values ranging 5–20 μM .

- In vivo models : Xenograft studies in mice, monitoring tumor volume reduction (30–60%) over 21 days .

- Mechanistic studies : Flow cytometry for cell cycle arrest (G2/M phase) and Annexin V staining for apoptosis induction .

Q. How do thermodynamic parameters govern adsorption selectivity for nitrogen-containing compounds?

Q. What electronic structure features determine reactivity in this compound adducts?

Q. How do substituents influence apoptotic pathways in antitumor applications?

- Chloro derivatives : Upregulate pro-apoptotic Bax/Bcl-2 ratios (3–5-fold) in HepG2 cells .

- Benzimidazole hybrids : Activate caspase-3/7 by 2–3-fold via mitochondrial membrane depolarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|